molecular formula C18H9Cl3N2O2 B2476505 5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole CAS No. 866048-92-2

5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole

Cat. No. B2476505
CAS RN: 866048-92-2
M. Wt: 391.63
InChI Key: POVCQJDDYBGFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole (also known as 2-CPDB or 5-Cl-2-CPDB) is a synthetic compound that has been used as a research tool in a variety of scientific studies. It is a member of the benzoxazole family of compounds and is structurally related to the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). 2-CPDB has been used in numerous biological and chemical applications, including studies of enzyme inhibition, protein-protein interactions, and the regulation of gene expression.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has shown that derivatives of benzoxazole, including those related to 5-Chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole, have significant antimicrobial and antitubercular activities. These compounds, after undergoing certain synthetic processes, have displayed a wide range of activities against standard strains, particularly in combating tuberculosis. (A. Fathima et al., 2021)

Antimicrobial and Analgesic Properties

Another study highlighted the synthesis of derivatives that exhibited pronounced antimicrobial and analgesic activities. These compounds also showed high receptor affinity in molecular docking studies, suggesting their potential for developing new antimicrobial and pain-relief drugs. (N. Jayanna et al., 2013)

Construction of Novel Heterocyclic Systems

Benzoxazole derivatives have been used in the construction of a variety of heterocyclic systems linked to different moieties. These newly synthesized compounds have shown variable inhibitory effects in antimicrobial and anticancer activities, showcasing the versatility of benzoxazole derivatives in medicinal chemistry. (M. Ibrahim et al., 2022)

Synthesis of Antioxidant Compounds

The synthesis of new derivatives of benzoxazole has been carried out for exploring their antioxidant properties. These compounds have been evaluated for their potential in scavenging free radicals and protecting cells from oxidative stress. (O. Bekircan et al., 2008)

Development of Partial Agonists in Gut

Benzoxazole derivatives have been developed as partial agonists for the 5-HT3 receptor in the gut. These compounds have shown potential in treating conditions like irritable bowel syndrome without causing constipation, indicating their specific therapeutic action in the gastrointestinal system. (Y. Sato et al., 1998)

properties

IUPAC Name

5-chloro-2-[2-(3,5-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2O2/c19-10-3-4-16-15(9-10)23-18(25-16)14-2-1-5-22-17(14)24-13-7-11(20)6-12(21)8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVCQJDDYBGFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=CC(=C2)Cl)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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